2-(3-Nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(3-Nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure comprising an imidazo[1,2-a]pyridine core, a nitrophenyl group, and a piperazinylmethyl substituent. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the nitrophenyl group through nitration reactions. The final step involves the alkylation of the imidazo[1,2-a]pyridine with piperazine to form the desired compound. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine core and the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction produces amino derivatives. Substitution reactions can lead to a wide range of functionalized imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(3-Nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a drug candidate, particularly in targeting specific biological pathways.
Industry: The compound is investigated for its use in material science, including the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the piperazine moiety may interact with biological receptors. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects. Detailed studies on its binding affinity, receptor activation, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine include:
- 2-(4-Nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
- 2-(3-Nitrophenyl)-3-(morpholin-4-ylmethyl)imidazo[1,2-a]pyridine
- 2-(3-Nitrophenyl)-3-(piperidin-1-ylmethyl)imidazo[1,2-a]pyridine
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the nitrophenyl group enhances its reactivity, while the piperazine moiety provides potential for biological interactions. This combination makes it a versatile compound for various research applications.
Properties
IUPAC Name |
2-(3-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-23(25)15-5-3-4-14(12-15)18-16(13-21-10-7-19-8-11-21)22-9-2-1-6-17(22)20-18/h1-6,9,12,19H,7-8,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKIDXQUVHXKQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(N=C3N2C=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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